

Application Notes and Protocols: Validated Anti- Cytokeratin 17 Antibodies for Flow Cytometry

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Cytokeratin 17 (CK17), a type I intermediate filament protein, is an important biomarker in various epithelial tissues. Its expression is often associated with basal cell differentiation in complex epithelia and can be induced under conditions of stress, such as injury and inflammatory diseases.[1] Flow cytometry is a powerful technique for the quantitative analysis of intracellular proteins like CK17 at the single-cell level. This document provides detailed information on validated anti-Cytokeratin 17 antibodies suitable for flow cytometry and comprehensive protocols for their use.

Validated Anti-Cytokeratin 17 Antibodies

A critical step for successful flow cytometric analysis is the selection of a well-validated antibody. The following table summarizes commercially available anti-CK17 antibodies that have been validated for use in flow cytometry.



Antibody/Clone	Host/Isotype	Species Reactivity	Recommended Dilution for Flow Cytometry	Provider
[EP1623]	Rabbit Monoclonal	Human	1:20 (10 μg/mL)	Abcam
(A2B10)	Mouse Monoclonal	Human	1:50 - 1:100	Novus Biologicals
CL488-17516	Rabbit Polyclonal	Human, Mouse	0.4 μg per 1x10^6 cells	Proteintech

Experimental Protocols

The following is a detailed protocol for the intracellular staining of Cytokeratin 17 for flow cytometric analysis. As CK17 is a cytoskeletal protein, proper fixation and permeabilization are crucial for antibody access to the intracellular antigen.[2]

Materials and Reagents

- Cells of interest (e.g., A431 or HeLa cells, known to express CK17)[3]
- Validated primary anti-Cytokeratin 17 antibody (see table above)
- Isotype control corresponding to the primary antibody's host and isotype
- Fluorochrome-conjugated secondary antibody (if the primary antibody is unconjugated)
- Phosphate-Buffered Saline (PBS)
- Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA and 0.1% sodium azide)
- Fixation Buffer (e.g., 1-4% paraformaldehyde in PBS)[4]
- Permeabilization Buffer (e.g., 0.1-1% Triton X-100 or Saponin in PBS)[2]
- Fc Receptor Blocking solution (optional)



Flow cytometer

Procedure

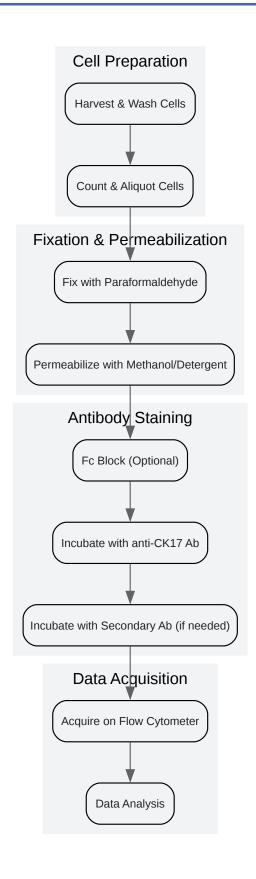
- 1. Cell Preparation a. Harvest cells and prepare a single-cell suspension. b. Wash the cells twice with cold PBS by centrifuging at 300-400 x g for 5 minutes and resuspend the cell pellet in Flow Cytometry Staining Buffer. c. Adjust the cell concentration to $1x10^7$ cells/mL in Flow Cytometry Staining Buffer. d. Aliquot 100 μ L of the cell suspension ($1x10^6$ cells) into individual flow cytometry tubes.
- 2. Fixation a. Add 1 mL of Fixation Buffer (e.g., 4% paraformaldehyde) to each tube. b. Incubate for 10-20 minutes at room temperature, protected from light. c. Centrifuge at 300-400 x g for 5 minutes and discard the supernatant. d. Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer.
- 3. Permeabilization a. Resuspend the fixed cells in 1 mL of Permeabilization Buffer (e.g., 90% ice-cold methanol or a detergent-based buffer like 0.1% Triton X-100).[2] b. Incubate for 10-30 minutes at 4°C or on ice. The choice of permeabilization agent may need to be optimized depending on the antibody and cell type.[2] c. Centrifuge at 300-400 x g for 5 minutes and discard the supernatant. d. Wash the cells twice with 2 mL of Permeabilization Buffer.
- 4. Staining a. (Optional) Block non-specific antibody binding by resuspending the cell pellet in $100~\mu L$ of Permeabilization Buffer containing an Fc receptor blocking reagent and incubate for 10-15 minutes at room temperature. b. Add the recommended amount of the primary anti-CK17 antibody or the corresponding isotype control to the appropriate tubes. c. Vortex gently and incubate for 30-60 minutes at room temperature or $4^{\circ}C$, protected from light. d. Wash the cells twice with 2 mL of Permeabilization Buffer. e. If using an unconjugated primary antibody, resuspend the cell pellet in $100~\mu L$ of Permeabilization Buffer containing the fluorochromeconjugated secondary antibody at its optimal dilution. f. Incubate for 30 minutes at room temperature or $4^{\circ}C$, protected from light. g. Wash the cells twice with 2 mL of Permeabilization Buffer.
- 5. Data Acquisition a. Resuspend the final cell pellet in 300-500 μ L of Flow Cytometry Staining Buffer. b. Analyze the samples on a flow cytometer. Be sure to include proper controls, such as unstained cells, single-color controls for compensation, and isotype controls to set gates correctly.[2]



Visualization of Experimental Workflow

The following diagram illustrates the key steps in the intracellular staining protocol for Cytokeratin 17.





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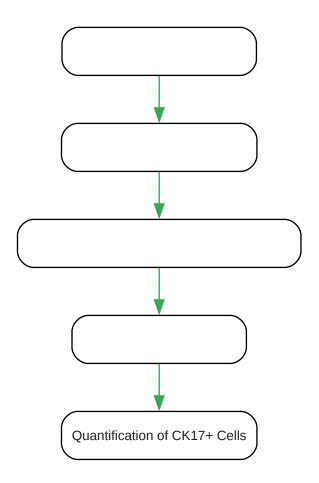
Caption: Workflow for intracellular staining of Cytokeratin 17.



Signaling Pathway and Logical Relationships

Cytokeratin 17 is a structural protein that forms the intermediate filament cytoskeleton in epithelial cells. While it is not a classical signaling molecule with a defined pathway, its expression is regulated by various signaling cues, particularly those involved in cell stress, proliferation, and differentiation. For instance, CK17 expression can be induced by inflammatory cytokines. CK17 itself can influence cell growth by interacting with adaptor proteins like 14-3-3 sigma.

The following diagram illustrates the logical relationship between cellular stress and the utility of CK17 as a biomarker in flow cytometry.



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Caption: CK17 as a biomarker for cellular stress.



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